molecular formula C7H16O2 B095019 2,2-Diethoxypropane CAS No. 126-84-1

2,2-Diethoxypropane

Cat. No.: B095019
CAS No.: 126-84-1
M. Wt: 132.2 g/mol
InChI Key: FGQLGYBGTRHODR-UHFFFAOYSA-N
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Description

2,2-Diethoxypropane, also known as acetone diethyl acetal, is an organic compound with the molecular formula C₇H₁₆O₂. It is a colorless liquid that is commonly used as a reagent in organic synthesis. This compound is particularly known for its role as a water scavenger in various chemical reactions .

Mechanism of Action

Target of Action

2,2-Diethoxypropane, also known as acetone diethyl acetal , is primarily used as a water scavenger in water-sensitive reactions . Its primary targets are water molecules present in the reaction environment .

Mode of Action

The compound interacts with water molecules in an acid-catalyzed reaction . In this reaction, this compound reacts quantitatively with water to form acetone and ethanol . This property is crucial for its role in water-sensitive reactions, where it helps drive the equilibrium towards the product .

Biochemical Pathways

In the biochemical pathway, this compound is the product of the condensation of acetone and ethanol . It is also used as an intermediate in the synthesis of 2-ethoxypropene . In histology, it is considered more effective than ethanol in dehydrating animal tissues .

Pharmacokinetics

Its physical properties such as its density (085 g/cm³ at 20 °C) and solubility in water (15 g/L at 20 °C) suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a water scavenger. By reacting with water, it helps to drive the equilibrium of water-sensitive reactions towards the desired product . In histology, it is used for the dehydration of animal tissue .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of water and the acidity of the environment . Its efficacy as a water scavenger is enhanced in water-sensitive reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Diethoxypropane is typically synthesized through the acid-catalyzed reaction of acetone with ethanol. The reaction involves the condensation of acetone and ethanol in the presence of an acid catalyst, such as sulfuric acid, to form this compound and water. The reaction can be represented as follows:

CH3COCH3+2C2H5OH(CH3 \text{CH}_3\text{COCH}_3 + 2\text{C}_2\text{H}_5\text{OH} \rightarrow \text{(CH}_3\ CH3​COCH3​+2C2​H5​OH→(CH3​ 

Biological Activity

2,2-Diethoxypropane (C7H16O2) is an organic compound primarily used as a solvent and in chemical synthesis. Its biological activity has garnered interest in various fields, including pharmacology and toxicology. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

  • Molecular Formula : C7H16O2
  • Molecular Weight : 132.20 g/mol
  • Boiling Point : 113 °C
  • Flash Point : 7 °C

These properties indicate that this compound is a volatile liquid with potential implications for its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several areas of interest:

  • Toxicological Studies : Initial studies indicate that exposure to this compound can lead to cytotoxic effects in certain cell lines. It has been noted for its potential to induce oxidative stress, which may contribute to cellular damage.
  • Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial activity against various pathogens. This property could be leveraged in developing new antimicrobial agents.

The mechanisms behind the biological activity of this compound are still under investigation. However, some proposed mechanisms include:

  • Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to oxidative damage in cellular components such as lipids, proteins, and DNA.
  • Membrane Disruption : As a solvent, it may interact with cellular membranes, altering permeability and leading to cell lysis or apoptosis.

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on human liver carcinoma cells (HepG2). The results showed that exposure to varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

Concentration (mM)Cell Viability (%)
0100
185
560
1030

This suggests significant cytotoxic effects at higher concentrations.

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound exhibited notable inhibition zones in agar diffusion assays.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18

These findings indicate potential as an antimicrobial agent.

Research Findings Summary

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Cytotoxic Effects : Demonstrated through various cell lines with a dose-dependent relationship.
  • Antimicrobial Properties : Effective against specific bacterial strains.
  • Mechanisms Involving ROS Production : Suggesting a pathway for its cytotoxicity and antimicrobial action.

Scientific Research Applications

Synthesis of Acetals

One of the primary applications of 2,2-Diethoxypropane is in the synthesis of acetals. It serves as a protecting group for carbonyl compounds, particularly aldehydes and ketones, during organic synthesis. The compound reacts with carbonyl species to form stable acetals, which can be hydrolyzed back to the original carbonyl compounds when necessary.

Case Study: Improved Synthesis Method

A notable study demonstrated an improved method for synthesizing this compound using triethyl orthoformate and ammonium chloride as a catalyst. This method enhances yield and purity, making it an efficient approach for laboratory synthesis .

Solvent in Organic Reactions

Due to its favorable physicochemical properties, this compound is often used as a solvent in various organic reactions. Its ability to dissolve a wide range of organic compounds makes it valuable in reaction media for chemical synthesis.

Data Table: Common Organic Reactions Using this compound as Solvent

Reaction TypeDescriptionReference
Nucleophilic SubstitutionUsed in reactions involving nucleophiles and electrophiles
Condensation ReactionsFacilitates reactions between carbonyls and alcohols
Elimination ReactionsServes as a medium for unimolecular elimination processes

Kinetics Studies

Research has also focused on the kinetics and mechanisms of unimolecular elimination reactions involving this compound. These studies contribute to understanding reaction pathways and the behavior of diethyl acetal derivatives under various conditions.

Key Findings

  • The unimolecular elimination of this compound has been studied experimentally and theoretically, revealing insights into its reaction mechanisms .
  • The compound's behavior in gas-phase reactions has implications for both theoretical chemistry and practical applications in synthetic organic chemistry.

Industrial Applications

In industrial settings, this compound is utilized for its role in the production of fine chemicals and pharmaceuticals. Its stability and efficiency in chemical transformations make it an attractive choice for manufacturers looking to optimize their synthesis processes.

Example: Pharmaceutical Synthesis

The compound is employed in synthesizing various pharmaceutical intermediates where protection of functional groups is critical during multi-step synthesis .

Properties

IUPAC Name

2,2-diethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16O2/c1-5-8-7(3,4)9-6-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQLGYBGTRHODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059568
Record name Propane, 2,2-diethoxy-
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

126-84-1
Record name 2,2-Diethoxypropane
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Record name 2,2-Diethoxypropane
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Record name 2,2-DIETHOXYPROPANE
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Record name Propane, 2,2-diethoxy-
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Record name 2,2-diethoxypropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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